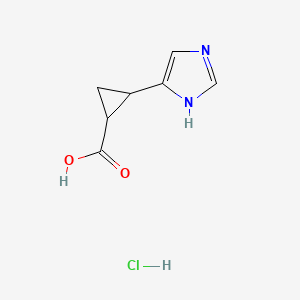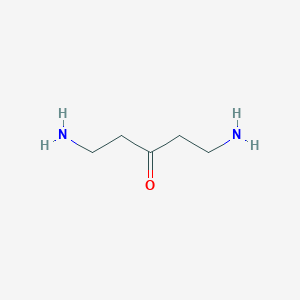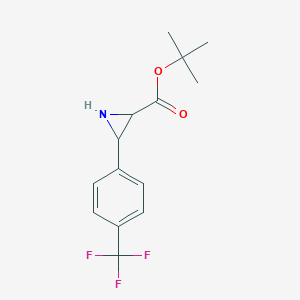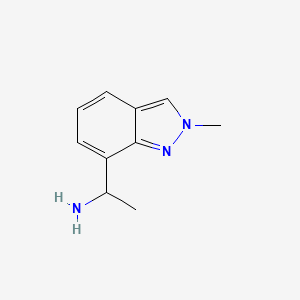![molecular formula C4F9CH2CH2OCH2C2OH3<br>C9H9F9O2 B12080448 2-{[(3,3,4,4,5,5,6,6-Octafluorohexyl)oxy]methyl}oxirane CAS No. 384828-82-4](/img/structure/B12080448.png)
2-{[(3,3,4,4,5,5,6,6-Octafluorohexyl)oxy]methyl}oxirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[(3,3,4,4,5,5,6,6-Octafluorohexyl)oxy]methyl}oxirane is a fluorinated epoxide compound. It is characterized by the presence of an oxirane ring and a perfluorinated hexyl chain. This compound is known for its unique chemical properties, including high thermal stability and resistance to chemical degradation, making it valuable in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-{[(3,3,4,4,5,5,6,6-Octafluorohexyl)oxy]methyl}oxirane typically involves the reaction of 3,3,4,4,5,5,6,6-octafluorohexanol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate glycidyl ether, which is then cyclized to form the oxirane ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the oxirane ring is opened by nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding diols or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of amino alcohols or thioethers.
Wissenschaftliche Forschungsanwendungen
2-{[(3,3,4,4,5,5,6,6-Octafluorohexyl)oxy]methyl}oxirane has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of fluorinated polymers and surfactants.
Biology: Employed in the modification of biomolecules to enhance their stability and bioavailability.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and resistance to metabolic degradation.
Industry: Utilized in the production of specialty coatings, adhesives, and sealants due to its excellent chemical resistance and thermal stability.
Wirkmechanismus
The mechanism of action of 2-{[(3,3,4,4,5,5,6,6-Octafluorohexyl)oxy]methyl}oxirane involves the electrophilic attack of the oxirane ring on nucleophilic sites. The oxirane ring is highly strained, making it reactive towards nucleophiles. The reaction proceeds through a concerted mechanism, resulting in the formation of a new carbon-oxygen bond and the opening of the oxirane ring. This reactivity is exploited in various chemical transformations and modifications.
Vergleich Mit ähnlichen Verbindungen
- 1,2-Epoxy-4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-heptadecafluoroundecane
- 3-Perfluorooctyl-1,2-epoxypropane
- 2-(3,3,4,4,5,5,6,6-Octafluorohexoxymethyl)oxirane
Comparison: Compared to similar compounds, 2-{[(3,3,4,4,5,5,6,6-Octafluorohexyl)oxy]methyl}oxirane is unique due to its specific fluorinated hexyl chain, which imparts distinct chemical properties such as higher thermal stability and resistance to chemical degradation. This makes it particularly valuable in applications requiring robust performance under harsh conditions.
Eigenschaften
CAS-Nummer |
384828-82-4 |
|---|---|
Molekularformel |
C4F9CH2CH2OCH2C2OH3 C9H9F9O2 |
Molekulargewicht |
320.15 g/mol |
IUPAC-Name |
2-(3,3,4,4,5,5,6,6,6-nonafluorohexoxymethyl)oxirane |
InChI |
InChI=1S/C9H9F9O2/c10-6(11,1-2-19-3-5-4-20-5)7(12,13)8(14,15)9(16,17)18/h5H,1-4H2 |
InChI-Schlüssel |
CMVRDQOLJDTNPX-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(O1)COCCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-{[(3S)-3-methylpiperazin-1-yl]methyl}pyrimidine](/img/structure/B12080383.png)







![[5-(6-Amino-2-fluoropurin-9-yl)-4-hydroxy-2-[[hydroxy(oxido)phosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate](/img/structure/B12080449.png)
![Ethyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)-3-oxopropanoate](/img/structure/B12080457.png)
![1-(4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)ethanamine](/img/structure/B12080461.png)

